1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea
Description
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea is a urea derivative featuring two benzyl groups attached to one nitrogen atom and a 2,6-di(propan-2-yl)phenyl substituent on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to participate in hydrogen bonding and hydrophobic interactions. The steric bulk imparted by the 2,6-di(propan-2-yl)phenyl group and benzyl substituents likely enhances binding affinity to hydrophobic protein pockets while influencing physicochemical properties such as solubility and logP.
Properties
CAS No. |
53099-46-0 |
|---|---|
Molecular Formula |
C27H32N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C27H32N2O/c1-20(2)24-16-11-17-25(21(3)4)26(24)28-27(30)29(18-22-12-7-5-8-13-22)19-23-14-9-6-10-15-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30) |
InChI Key |
BHIRVABQHKLDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of benzylamine with 2,6-di(propan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea has been investigated for its potential biological activities, particularly in the modulation of enzyme activity and receptor interactions. These properties suggest possible therapeutic effects, which are under ongoing research.
Case Studies
- Enzyme Interaction Studies : Research has indicated that this compound may bind to specific enzymes within biological systems. For instance, studies have explored its role as an inhibitor or modulator of certain enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological potential.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by influencing cell signaling pathways. Further investigations are needed to elucidate the mechanisms behind these effects.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for the development of more complex molecules. Its synthesis typically involves the reaction between benzylamine and 2,6-di(propan-2-yl)phenyl isocyanate.
Synthesis Procedure
The general procedure for synthesizing this compound includes:
-
Starting Materials :
- Benzylamine
- 2,6-di(propan-2-yl)phenyl isocyanate
-
Reaction Conditions :
- Combine the starting materials under controlled conditions (temperature and solvent).
- Allow the reaction to proceed until completion.
- Purify the product using recrystallization techniques to enhance yield and purity.
Industrial Applications
The compound's unique chemical structure allows it to be utilized in various industrial applications:
- Catalysis : Its ability to function as a catalyst in organic reactions has been explored. The compound may facilitate reactions such as hydrogenation or coupling processes.
- Material Science : Research into polymer composites incorporating this compound indicates potential uses in developing new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea with two analogs from the literature:
Key Observations :
- Molecular Weight and Bulk : The 4-phenylcyclohexyl group in the first analog increases molecular weight (468.673 vs. ~440) and steric hindrance compared to the target compound. This may reduce solubility but enhance binding to hydrophobic targets.
- logP and Lipophilicity : The target compound’s estimated logP (~8.0) is intermediate between the two analogs. The higher logP of the first analog (8.7075) correlates with its additional aromatic/cyclohexyl groups, while the indole-containing analog has lower logP (7.8189), likely due to the polarizable indole nitrogen.
- Boiling Points : The 4-phenylcyclohexyl analog has the highest boiling point (626°C), reflecting greater molecular stability and intermolecular forces.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s simpler structure (two benzyl groups) may offer synthetic advantages over the cyclohexyl-phenyl or indole-cyclopentyl analogs, which require multi-step functionalization.
- Stability : The benzyl groups in the target compound could increase susceptibility to oxidative metabolism compared to the saturated cyclohexyl or heterocyclic indole moieties.
Biological Activity
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea is a synthetic organic compound with the molecular formula C27H32N2O and a molecular weight of approximately 400.56 g/mol. Its structure features two benzyl groups attached to a urea moiety and a 2,6-di(propan-2-yl)phenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound's unique structure contributes to its biological activity. It is synthesized through the reaction of benzylamine with 2,6-di(propan-2-yl)phenyl isocyanate. The synthesis process typically involves advanced purification techniques to enhance yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O |
| Molecular Weight | 400.56 g/mol |
| LogP | 7.18130 |
| PSA (Polar Surface Area) | 35.83 Ų |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential enzyme modulation and receptor interactions. These interactions are crucial for understanding the pharmacological potential of the compound.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that it may influence enzyme activity or interact with specific receptors within biological systems. Such interactions could lead to therapeutic effects, particularly in cancer treatment and other diseases where enzyme modulation is beneficial.
Case Studies and Research Findings
Comparative Analysis
To better understand the uniqueness of this compound compared to other similar compounds, a comparative analysis can be useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-benzhydryl-3-[2,6-di(propan-2-yl)phenyl]urea | C26H30N2O | Lacks one benzyl group compared to the target |
| 1,3-Bis[2,6-di(propan-2-yl)phenyl]urea | C25H36N2O | Contains two similar phenolic groups without benzyl |
| 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea | C25H28N2O | Substituted with ethyl groups instead of propan |
The primary distinction of this compound lies in its dual benzyl substituents and specific propan substituents on the phenolic ring. This structural configuration may contribute to its unique biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea, and how can reaction conditions be optimized?
- Synthesis of this urea derivative involves multi-step reactions, including benzylation and substitution at sterically hindered positions. Key challenges include controlling regioselectivity and minimizing by-products (e.g., over-alkylation). Methodological approaches:
- Use statistical experimental design (e.g., factorial design) to optimize parameters like temperature, solvent polarity, and catalyst loading .
- Employ membrane separation technologies for purification to isolate the target compound from structurally similar impurities .
- Example: A reaction yield table under varying conditions (solvent: DMF vs. THF; catalyst: Pd/C vs. CuI):
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Pd/C | 68 | 92 |
| THF | CuI | 45 | 85 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Advanced analytical techniques are critical:
- NMR spectroscopy : Compare experimental H and C NMR data with computational predictions (e.g., density functional theory, DFT) to validate substituent positions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (CHNO; theoretical [M+H] = 479.3064) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Reaction path search methods : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model transition states and identify energetically favorable pathways .
- Machine learning (ML) : Train models on existing urea derivative datasets to predict regioselectivity in benzylation reactions .
- Case study: A DFT study revealed that steric hindrance from the 2,6-di(propan-2-yl)phenyl group reduces nucleophilic attack at the urea carbonyl, favoring alternative reaction channels .
Q. How can researchers resolve contradictions in experimental data for this compound’s solubility and stability?
- Controlled variable analysis : Systematically test solubility in aprotic vs. protic solvents (e.g., DMSO vs. ethanol) under inert atmospheres to isolate degradation pathways .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C in nitrogen) and correlate with molecular dynamics simulations .
- Example: Observed discrepancies in aqueous solubility (reported as 0.12 mg/mL vs. 0.08 mg/mL) may stem from polymorphic forms; confirm via X-ray crystallography .
Q. What methodologies enable efficient scale-up of this compound for collaborative studies?
- Process simulation tools : Use Aspen Plus or COMSOL to model reactor dynamics and heat transfer, reducing trial-and-error in scaling from mg to kg quantities .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and implement real-time monitoring via PAT (process analytical technology) .
Methodological and Data Analysis Questions
Q. How can researchers design experiments to study the compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (k, k) with immobilized enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for urea-protein interactions .
- Controlled experimental matrix :
| Target Protein | [Compound] (μM) | Temperature (°C) | Binding Affinity (K, nM) |
|---|---|---|---|
| Carbonic Anhydrase | 10 | 25 | 12.3 ± 1.2 |
| Tyrosine Kinase | 50 | 37 | 45.6 ± 3.8 |
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity in assay conditions (e.g., cell lines, incubation times) .
- Multivariate regression : Identify confounding variables (e.g., solvent residual traces) that may skew IC values .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
